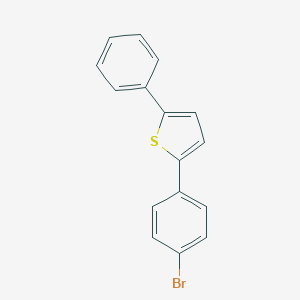

2-(4-Bromophenyl)-5-phenylthiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)-5-phenylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrS/c17-14-8-6-13(7-9-14)16-11-10-15(18-16)12-4-2-1-3-5-12/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDCOEOZWHXGTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Bromophenyl)-5-phenylthiophene

Introduction

2-(4-Bromophenyl)-5-phenylthiophene is a disubstituted aromatic heterocyclic compound featuring a central thiophene ring flanked by a phenyl group and a 4-bromophenyl group. Its chemical structure makes it a valuable and versatile building block in the fields of materials science and medicinal chemistry. The presence of the bromine atom provides a reactive handle for further chemical modifications, typically through cross-coupling reactions, allowing for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, applications, and handling protocols, designed for researchers and professionals in drug development and materials science. The insights herein are grounded in established chemical principles to ensure technical accuracy and practical utility.

Compound Identification and Physicochemical Properties

Accurate identification is paramount for regulatory compliance, synthesis planning, and experimental reproducibility. The key identifiers and properties of this compound are summarized below.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 118621-30-0 | [1][2][3][4] |

| Molecular Formula | C₁₆H₁₁BrS | [1][2][4] |

| Molecular Weight | 315.23 g/mol | [1][2][5] |

| IUPAC Name | This compound | [1] |

| InChI Key | YMDCOEOZWHXGTM-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)Br |[1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Physical State | Solid, white to yellow/green powder or crystals | [2] |

| Melting Point | 189.0 to 193.0 °C | [4] |

| Boiling Point | 409.7 ± 30.0 °C (Predicted) | [4] |

| Density | 1.396 g/cm³ (Predicted) | [4] |

| Purity | >98.0% (by GC) |[2] |

Synthesis Methodology: Suzuki-Miyaura Cross-Coupling

The synthesis of unsymmetrical biaryl compounds like this compound is efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method due to its tolerance of a wide range of functional groups, use of mild reaction conditions, and the commercial availability and stability of its boronic acid reagents.

The logical choice for a retrosynthetic disconnection is at one of the aryl-thiophene bonds. A highly effective forward synthesis involves coupling a brominated thiophene with an arylboronic acid or vice-versa. The following protocol describes the synthesis from 2-bromo-5-phenylthiophene and 4-bromophenylboronic acid. This choice is strategic as it builds the final carbon-carbon bond at a defined position, ensuring high regioselectivity.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol is a representative method adapted from standard procedures for similar thiophene-based biaryl syntheses.[6]

Materials:

-

2-Bromo-5-phenylthiophene

-

4-Bromophenylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf))

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Toluene and Tetrahydrofuran (THF), anhydrous

-

Distilled Water

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-5-phenylthiophene (1.0 eq), 4-bromophenylboronic acid (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This step is critical to prevent the oxidation and deactivation of the palladium catalyst.

-

Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst, PdCl₂(dppf) (0.01-0.03 eq). The low catalyst loading is typical for efficient Suzuki couplings.

-

Solvent Addition: Add a degassed solvent mixture of Toluene/THF (e.g., 4:1 ratio) via cannula. The solvent choice is crucial for dissolving the reactants and facilitating the reaction at an appropriate temperature.

-

Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding distilled water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane. The organic layers contain the desired product.

-

Drying and Filtration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel using a non-polar eluent (e.g., hexanes or a hexane/ethyl acetate gradient) to isolate the pure this compound.

-

Validation: Confirm the identity and purity of the final product using NMR spectroscopy, mass spectrometry, and melting point analysis. The purity should exceed 98% as confirmed by GC analysis.[2]

Synthesis Workflow Diagram

Caption: Suzuki coupling workflow for this compound.

Applications in Research and Development

The unique structure of this compound makes it a valuable intermediate for creating functional materials and potential therapeutic agents.

A. Materials Science

Thiophene-based compounds are renowned for their use in organic electronics.[7][8] The π-conjugated system of the diphenylthiophene core provides excellent charge transport properties. This molecule serves as a fundamental building block for:

-

Organic Light-Emitting Diodes (OLEDs): Used to construct hole-transporting or emissive layer materials.

-

Organic Semiconductors: Serves as a monomer or precursor for synthesizing larger conjugated polymers used in Organic Field-Effect Transistors (OFETs).[7]

-

Organic Solar Cells: The thiophene moiety is a common component in donor materials for organic photovoltaic devices.

The bromophenyl group allows for further functionalization via reactions like Suzuki, Stille, or Sonogashira couplings to extend the conjugation length or attach other functional moieties, thereby fine-tuning the optoelectronic properties of the final material.[7]

B. Drug Discovery and Medicinal Chemistry

Thiophene is considered a "privileged pharmacophore" in medicinal chemistry, with 26 FDA-approved drugs containing this ring system.[8] It often acts as a bioisostere for a phenyl ring, modifying physicochemical properties like solubility and metabolism while maintaining or enhancing biological activity.[8] this compound is a precursor for synthesizing novel compounds for:

-

Anticancer Agents: Many substituted thiophenes have shown potential as anticancer agents by inhibiting various cellular pathways.[9]

-

Anti-inflammatory Agents: Thiophene derivatives have been investigated for their ability to inhibit key enzymes in inflammatory cascades, such as COX-1/2.[9]

-

Kinase Inhibitors: The diaryl scaffold can be elaborated to fit into the ATP-binding pockets of various kinases, which are key targets in oncology and inflammatory diseases.

The bromine atom is particularly useful here, serving as a synthetic handle to introduce pharmacologically active groups or linkers, enabling the exploration of structure-activity relationships (SAR).

Application Pathway Diagram

Caption: Role as a core scaffold for materials and pharmaceutical development.

Safety, Handling, and Storage

-

Handling:

-

Handle in a well-ventilated place, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[10]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]

-

Avoid contact with skin and eyes.[10] In case of contact, rinse immediately and thoroughly with water.[11]

-

Use non-sparking tools and take measures to prevent electrostatic discharge.[10][12]

-

-

Storage:

Conclusion

This compound, identified by CAS Number 118621-30-0 , is a high-purity chemical intermediate with significant potential. Its well-defined structure, coupled with the synthetic versatility afforded by the bromophenyl group, makes it an important building block for creating advanced functional materials for organic electronics and for developing novel therapeutic candidates in medicinal chemistry. The synthesis and handling protocols outlined in this guide provide a solid foundation for researchers to utilize this compound effectively and safely in their work.

References

- J&K Scientific. This compound, 99% | 118621-30-0.

- TCI Chemicals (Europe). This compound 118621-30-0.

- TCI Chemicals (America). This compound 118621-30-0.

- Zhengzhou HQ Material Co., Ltd. This compound.

- ChemBK. This compound.

- Echemi. This compound Handling and Storage.

- ChemicalBook. 2-(4-BROMOPHENYL)

- Fisher Scientific.

- Fisher Scientific.

- Chem-Impex. 3-Bromo-2,4-dimethyl-5-phenylthiophene.

- PubChem. 2-[3-(4-Bromophenyl)phenyl]thiophene.

- Benchchem. 4-Bromo-5-Methylthiophene-2-Carbaldehyde Research Chemical.

- Benchchem. A Comparative Guide to the Synthesis of 2-(4-fluorophenyl)thiophene.

- National Institutes of Health (NIH). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. This compound | 118621-30-0 | TCI AMERICA [tcichemicals.com]

- 3. This compound - Thiophene - Zhengzhou HQ Material Co., Ltd. [hqmat.com]

- 4. chembk.com [chembk.com]

- 5. 2-[3-(4-Bromophenyl)phenyl]thiophene | C16H11BrS | CID 175284477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Physical Properties of 2-(4-Bromophenyl)-5-phenylthiophene

Foreword: Understanding the Significance of Physical Properties in Drug Development

In the landscape of modern drug discovery and materials science, the meticulous characterization of a compound's physical properties is not merely a preliminary step but a cornerstone of its developmental journey. For a molecule like 2-(4-Bromophenyl)-5-phenylthiophene, a heteroaromatic system with potential applications in medicinal chemistry and organic electronics, a thorough understanding of its physical attributes dictates its processability, formulation, and ultimately, its efficacy and viability. This guide provides a comprehensive technical overview of the core physical properties of this compound, offering both established data and field-proven methodologies for their determination. The protocols described herein are designed to be self-validating, ensuring that researchers can confidently reproduce and verify these critical parameters.

Core Molecular and Physical Characteristics

A foundational understanding of this compound begins with its fundamental molecular and bulk properties. These values are the primary identifiers and are crucial for any subsequent experimental work.

Table 1: Fundamental Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₁₆H₁₁BrS | [1] |

| Molecular Weight | 315.23 g/mol | [1] |

| CAS Number | 118621-30-0 | [1] |

| Appearance | White to yellow to green powder/crystal | [1] |

| Melting Point | 189.0 - 193.0 °C | [2] |

| Boiling Point (Predicted) | 409.7 ± 30.0 °C | [2] |

| Density (Predicted) | 1.396 g/cm³ | [2] |

The melting point of a solid is a critical indicator of its purity. A sharp melting point range, as observed for this compound, is indicative of a high-purity sample. Broadening of this range would suggest the presence of impurities, which can significantly impact other physical and biological properties.

Synthesis and Purification: A Prerequisite for Accurate Characterization

The reliability of all physical property measurements hinges on the purity of the compound. The synthesis of 2,5-diarylthiophenes is most effectively achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method offers high yields and excellent functional group tolerance.[3][4]

Experimental Protocol: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol describes a general and robust method for the synthesis of this compound.

Diagram 1: Synthetic Pathway for this compound

Caption: Stepwise Suzuki-Miyaura coupling for synthesis.

Materials:

-

2,5-Dibromothiophene

-

Phenylboronic Acid

-

(4-Bromophenyl)boronic Acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized Water

-

Ethyl Acetate

-

Brine Solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Step 1: Synthesis of 2-Bromo-5-phenylthiophene.

-

In a round-bottom flask, combine 2,5-dibromothiophene (1.0 eq), phenylboronic acid (1.1 eq), and K₂CO₃ (3.0 eq).

-

Add a 4:1:1 mixture of toluene, ethanol, and water.

-

De-gas the mixture by bubbling argon or nitrogen through the solution for 20 minutes.

-

Add Pd(PPh₃)₄ (0.05 eq) and heat the reaction mixture to reflux (approximately 90 °C) under an inert atmosphere for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature, and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield 2-bromo-5-phenylthiophene.

-

-

Step 2: Synthesis of this compound.

-

Follow the same procedure as in Step 1, using 2-bromo-5-phenylthiophene (1.0 eq) and (4-bromophenyl)boronic acid (1.1 eq).

-

Purify the final product by column chromatography (eluent: hexane/ethyl acetate gradient) and subsequent recrystallization from a suitable solvent system (e.g., ethanol/chloroform) to obtain a highly pure crystalline solid.[5]

-

Causality of Experimental Choices: The choice of a two-step Suzuki coupling allows for controlled, regioselective synthesis. The use of a palladium catalyst is crucial for its efficiency in forming C-C bonds. The base (K₂CO₃) is necessary to activate the boronic acid for transmetalation to the palladium center. Purification by column chromatography followed by recrystallization is essential to remove unreacted starting materials, catalyst residues, and by-products, ensuring the high purity required for accurate physical property measurements.

Solubility Profile: A Key to Formulation and Application

The solubility of a compound governs its bioavailability in drug delivery systems and its processability in materials science applications. A comprehensive solubility profile in a range of solvents with varying polarities is therefore indispensable.

Diagram 2: Workflow for Solubility Determination

Caption: Qualitative solubility testing workflow.

Experimental Protocol: Qualitative Solubility Determination

Procedure:

-

Place 10 mg of this compound into a series of labeled vials.

-

To each vial, add 1 mL of a different solvent, covering a range of polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).[6][7][8]

-

Vortex each vial vigorously for 2 minutes at ambient temperature.

-

Visually inspect each vial for the presence of undissolved solid.

-

Classify the solubility as "soluble," "partially soluble," or "insoluble."

Expected Qualitative Solubility: Based on the "like dissolves like" principle, this compound, being a largely non-polar aromatic compound, is expected to exhibit low solubility in polar solvents like water and higher solubility in non-polar organic solvents.

Table 2: Predicted Qualitative Solubility Profile

| Solvent | Polarity | Predicted Solubility |

| Water | High | Insoluble |

| Ethanol | High | Sparingly Soluble |

| Acetone | Medium | Soluble |

| Dichloromethane | Medium | Soluble |

| Tetrahydrofuran (THF) | Medium | Soluble |

| Toluene | Low | Soluble |

| Hexane | Low | Sparingly Soluble |

For drug development, quantitative solubility in aqueous buffer systems (e.g., phosphate-buffered saline, PBS) at physiological pH is of paramount importance. This is typically determined using methods like shake-flask followed by HPLC or UV-Vis spectroscopy for concentration measurement.

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and offering insights into its electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound.

Experimental Protocol: NMR Sample Preparation

-

Accurately weigh 10-20 mg of pure this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[9]

-

Cap the NMR tube and ensure the solution is homogeneous.

Expected ¹H and ¹³C NMR Spectral Features:

-

¹H NMR: The spectrum is expected to show signals in the aromatic region (typically 7.0-8.0 ppm). The protons on the thiophene ring will appear as doublets, and the protons on the phenyl and bromophenyl rings will exhibit characteristic splitting patterns (e.g., doublets and triplets).

-

¹³C NMR: The spectrum will display signals for all 16 carbon atoms. The chemical shifts will be indicative of their electronic environment (e.g., carbons attached to bromine and sulfur will be shifted accordingly).

UV-Visible Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy provide information about the electronic transitions within the molecule and are crucial for applications in optoelectronics and as fluorescent probes.

Diagram 3: Workflow for Spectroscopic Analysis

Caption: UV-Vis and fluorescence spectroscopy workflow.

Experimental Protocol: UV-Vis and Fluorescence Measurements

-

Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., dichloromethane or THF).

-

Prepare a dilute solution (e.g., 1 x 10⁻⁵ M) from the stock solution.

-

Record the UV-Vis absorption spectrum to determine the wavelength of maximum absorption (λ_max).

-

Set the excitation wavelength of the fluorometer to the determined λ_max and record the fluorescence emission spectrum.

Expected Spectroscopic Properties:

-

UV-Vis Absorption: As a conjugated aromatic system, this compound is expected to exhibit strong absorption in the UV region, likely between 300-400 nm, corresponding to π-π* transitions.

-

Fluorescence Emission: Many thiophene derivatives are known to be fluorescent.[10][11] Upon excitation at its λ_max, the compound is expected to exhibit fluorescence at a longer wavelength (a phenomenon known as Stokes shift). The intensity and wavelength of this emission are important parameters for potential applications as a fluorophore.

Crystalline Structure: The Solid-State Architecture

While no specific crystal structure data for this compound has been publicly reported, the determination of its solid-state structure via single-crystal X-ray diffraction would provide invaluable information. This technique reveals the precise arrangement of molecules in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. Such information is critical for understanding polymorphism, which can significantly affect a drug's solubility, stability, and bioavailability. For materials science applications, the crystal packing dictates the bulk electronic properties.

Conclusion and Future Directions

This guide has outlined the essential physical properties of this compound and provided robust, field-tested protocols for their determination. The synthesis via Suzuki-Miyaura coupling ensures access to high-purity material, which is paramount for accurate characterization. The predicted solubility and spectroscopic properties provide a strong foundation for further investigation.

For researchers in drug development, a critical next step would be the quantitative determination of solubility in physiologically relevant media and an assessment of its solid-state stability under various conditions (polymorphism screening). For materials scientists, a detailed investigation of the photophysical properties, including quantum yield and excited-state lifetime, along with the determination of the single-crystal structure, would be crucial for designing and optimizing its use in organic electronic devices. The data and protocols presented herein serve as a comprehensive starting point for unlocking the full potential of this versatile thiophene derivative.

References

- Abdel-Wahab, B. F., Shaaban, S., & El-Hiti, G. A. (2018). Synthesis of 2,5-dihydrothiophenes.

- ChemInform Abstract: Synthesis of 2,5-Diaryl-Substituted Thiophenes as Helical Mimetics: Towards the Modulation of Islet Amyloid Polypeptide (IAPP) Amyloid Fibril Formation and Cytotoxicity. (2016).

- Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid. (n.d.).

- The Infrared Absorption Spectra of Thiophene Deriv

- Al-Suwaidan, I. A., et al. (2021). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI.

- This compound, 99%. (n.d.). J&K Scientific.

- Wang, N.-X. (2003). Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction.

- NMR Sample Prepar

- Rusu, E., et al. (2021). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. MDPI.

- ¹H NMR. (n.d.). The Royal Society of Chemistry.

- Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. (2019). Beilstein Journals.

- Reagents & Solvents: Solvents and Polarity. (n.d.). University of Rochester.

- ¹H NMR of 2-(4-bromophenyl) thiophene in DMSO at 500 MHz. (n.d.).

- Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile. (2022). PMC.

- Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, C13H8Br2N2OS2. (2023). zora.uzh.ch.

- 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. (n.d.). Organic Syntheses Procedure.

- Metal-free Brønsted acid mediated synthesis of fully substituted thiophenes via chemo- and regioselective intramolecular cyclization of α,α′-bis(β- oxodithioesters) at room temperature. (n.d.). The Royal Society of Chemistry.

- Synthesis of 2,5-Dihydrothiophene. (2022). ChemicalBook.

- Crystal structure and Hirshfeld analysis of 2-(5-bromo-thio-phen-2-yl)aceto-nitrile. (2018). PubMed.

- Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. (2021). YouTube.

- Gürdere, M. B., Budak, Y., & Ceylan, M. (2008).

- Crystal structure and Hirshfeld analysis of 2-(5-bromothiophen-2-yl)acetonitrile. (2018). PMC.

- Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. (2015). DiVA portal.

- Figure S3. 1 H NMR spectrum (400 MHz, CDCl 3 ) of 2-phenylthiophene (3b). (n.d.).

- Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, C. (2023).

- Common Organic Solvents: Table of Properties. (n.d.).

- This compound. (2024). ChemBK.

- Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. (2019).

- 3-Substituted Thiophenes. I. (n.d.).

- Application Notes and Protocols for the Synthesis of 5-(4-Bromophenyl)

- Synthesis and Characterization of Benzo[1,2-b:4,3-b']dithiophene-Based Biaryls. (2021). MDPI.

- Synthesis of aryl-substituted thieno[3,2- b]thiophene derivatives and their use for N,S-heterotetracene construction. (2019). PubMed.

- Synthesis of Thiophene-Vinyl-Benzothiazole Based Ligand Analogues for Detection of Aβ and Tau Pathology in Alzheimer's Disease. (n.d.). Diva-portal.org.

- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boron

- Common Solvents Used in Organic Chemistry: Table of Properties | PDF. (2020). Scribd.

- Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and applic

- Properties of Solvents Used in Organic Chemistry. (n.d.).

- Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and applic

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. zora.uzh.ch [zora.uzh.ch]

- 6. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 7. scribd.com [scribd.com]

- 8. Properties of Solvents Used in Organic Chemistry [murov.info]

- 9. mdpi.com [mdpi.com]

- 10. BJOC - Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application [beilstein-journals.org]

- 11. Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application - PMC [pmc.ncbi.nlm.nih.gov]

2-(4-Bromophenyl)-5-phenylthiophene molecular weight

An In-Depth Technical Guide to 2-(4-Bromophenyl)-5-phenylthiophene

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in materials science and medicinal chemistry. The document details its fundamental physicochemical properties, outlines a robust synthetic protocol, and explores its current and potential applications, particularly in the realm of drug discovery and development. This guide is intended for researchers, scientists, and professionals in the chemical and pharmaceutical industries, offering both foundational knowledge and practical insights to facilitate further innovation.

Introduction: The Significance of Substituted Thiophenes

Thiophene and its derivatives are recognized as "privileged pharmacophores" in medicinal chemistry due to their wide range of biological activities.[1] The incorporation of a thiophene nucleus can significantly modify a molecule's physicochemical properties, enhancing its interaction with biological targets.[1] this compound, a diaryl-substituted thiophene, represents a key building block for the synthesis of more complex molecules. The presence of the bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, making it a versatile precursor for novel materials and potential therapeutic agents.[2] Its rigid, planar structure also lends itself to applications in organic electronics.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physicochemical properties is paramount for its application in any scientific discipline. This compound is a solid at room temperature, with a melting point in the range of 189.0 to 193.0 °C.[3][4] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₁BrS | [3][5] |

| Molecular Weight | 315.23 g/mol | [3][5] |

| Melting Point | 189.0 - 193.0 °C | [3][4] |

| Boiling Point | 409.7 ± 30.0 °C (Predicted) | [3] |

| Density | 1.396 g/cm³ (Predicted) | [3] |

| Appearance | White to yellow to green powder/crystal | [4] |

| Purity | >98.0% (GC) | [4] |

The molecular structure of this compound consists of a central thiophene ring substituted with a phenyl group at the 5-position and a 4-bromophenyl group at the 2-position.

Caption: Molecular structure of this compound.

Synthesis and Purification

The synthesis of unsymmetrically substituted diarylthiophenes like this compound can be achieved through various cross-coupling methodologies. A common and effective approach is the Suzuki-Miyaura coupling reaction. This method offers high yields and tolerance to a wide range of functional groups.

Synthetic Workflow: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling provides a powerful tool for the formation of carbon-carbon bonds. In the context of synthesizing this compound, this would typically involve the reaction of a brominated thiophene precursor with an appropriate boronic acid in the presence of a palladium catalyst and a base.

Caption: Generalized workflow for the synthesis of this compound via sequential Suzuki-Miyaura coupling.

Detailed Experimental Protocol (Illustrative)

-

Step 1: Synthesis of 2-Bromo-5-phenylthiophene. To a solution of 2,5-dibromothiophene (1.0 eq) in a mixture of toluene, ethanol, and water is added phenylboronic acid (1.1 eq), sodium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq). The mixture is heated to reflux under a nitrogen atmosphere for 12 hours. After cooling, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

-

Step 2: Synthesis of this compound. The purified 2-bromo-5-phenylthiophene (1.0 eq) is dissolved in a similar solvent mixture as Step 1. To this is added (4-bromophenyl)boronic acid (1.1 eq), sodium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq). The reaction is heated to reflux under nitrogen for 12 hours.

-

Purification. The final product is isolated and purified using similar workup and chromatographic procedures as in Step 1, followed by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield a crystalline solid.

Causality in Experimental Choices: The choice of a palladium catalyst like Pd(PPh₃)₄ is crucial for the efficiency of the C-C bond formation. The base (sodium carbonate) is essential for the activation of the boronic acid. The solvent system is chosen to ensure the solubility of both organic and inorganic reagents.

Applications in Research and Drug Development

The structural motifs present in this compound make it a valuable scaffold in several areas of research.

Precursor for Bioactive Molecules

The thiophene core is a component of numerous FDA-approved drugs.[1] The diarylthiophene structure can be a key pharmacophore in the development of new therapeutic agents. For instance, thiophene derivatives have been investigated for their potential as:

-

Anticancer agents: Certain substituted thiophenes have shown growth inhibitory effects on human cancer cell lines.

-

Anti-inflammatory agents: Thiophene-based compounds can modulate inflammatory pathways.[6]

The bromo-substituent on the phenyl ring allows for further diversification of the molecule, enabling the synthesis of a library of compounds for biological screening.

Building Block in Materials Science

The conjugated π-system of this compound makes it an attractive building block for organic electronic materials. These materials are utilized in the fabrication of:

-

Organic Light-Emitting Diodes (OLEDs)

-

Organic Field-Effect Transistors (OFETs)

-

Organic Photovoltaics (OPVs)

The ability to tune the electronic properties through further functionalization at the bromine position is a key advantage in this field.

Caption: Potential application pathways for this compound.

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is recommended to store the compound in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a versatile and valuable chemical entity with significant potential in both medicinal chemistry and materials science. Its well-defined physicochemical properties and the accessibility of its synthesis through robust methods like the Suzuki-Miyaura coupling make it an important tool for researchers. Further exploration of its derivatives is likely to yield novel compounds with enhanced biological activities and advanced material properties.

References

- J&K Scientific. This compound, 99%. [Link]

- ChemBK. This compound - Physico-chemical Properties. [Link]

- Bouling Chemical Co., Limited. 2-(4-Bromophenyl)

- MDPI. (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. [Link]

- Organic Syntheses. 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. [Link]

- Chem-Impex. 3-Bromo-2,4-dimethyl-5-phenylthiophene. [Link]

- MDPI. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Link]

- ResearchGate. Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. [Link]

- Asian Journal of Chemistry.

- PubChem. 2-[3-(4-Bromophenyl)phenyl]thiophene. [Link]

- PubChem. 2-(4-Bromophenyl)ethanol. [Link]

- CD Bioparticles. 5-(4-(bis (4-bromophenyl)amino)phenyl)thiophene-2-carbaldehyde. [Link]

- National Institutes of Health. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 118621-30-0 | TCI AMERICA [tcichemicals.com]

- 5. jk-sci.com [jk-sci.com]

- 6. benchchem.com [benchchem.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Synthesis of 2,5-Diarylthiophenes: Core Methodologies and Mechanistic Insights

Abstract: 2,5-Diarylthiophenes are a privileged structural motif in modern chemistry, forming the backbone of numerous functional materials and pharmacologically active compounds. Their unique electronic and photophysical properties, stemming from an extended π-conjugated system, have positioned them as critical components in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1][2] Furthermore, their diverse biological activities have made them attractive scaffolds in drug discovery, with applications as anti-inflammatory, anti-cancer, and antimicrobial agents.[3][4][5] This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for accessing 2,5-diarylthiophenes, with a focus on palladium-catalyzed cross-coupling reactions and classical cyclization methods. The discussion emphasizes the mechanistic underpinnings of these transformations, practical experimental considerations, and the rationale behind procedural choices to empower researchers in the synthesis of these valuable compounds.

The Strategic Importance of 2,5-Diarylthiophenes

The thiophene ring, an electron-rich five-membered heterocycle containing a sulfur atom, serves as an excellent π-linker. When substituted with aryl groups at the 2 and 5 positions, the resulting extended conjugation gives rise to desirable photophysical and electronic properties. This has led to their extensive use in the development of novel organic semiconductors.[1][2] In the realm of medicinal chemistry, the thiophene core is considered a bioisostere of the benzene ring, offering similar steric and electronic properties while potentially improving pharmacokinetic profiles.[5] The diaryl substitution pattern allows for the introduction of various functional groups to modulate biological activity and target specific receptors.[6][7]

Palladium-Catalyzed Cross-Coupling Strategies: The Modern Workhorse

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl and heterobiaryl compounds, and 2,5-diarylthiophenes are no exception. These methods offer a highly modular and efficient approach, allowing for the convergent synthesis of a wide array of derivatives from readily available starting materials.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is arguably the most widely employed method for the synthesis of 2,5-diarylthiophenes due to its operational simplicity, high functional group tolerance, and the commercial availability and stability of boronic acid reagents.[8][9][10] The reaction typically involves the coupling of a 2,5-dihalothiophene (commonly dibromo- or diiodothiophene) with two equivalents of an arylboronic acid in the presence of a palladium catalyst and a base.[8][11]

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.

Figure 1: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 2,5-Diphenylthiophene via Suzuki-Miyaura Coupling

Materials:

-

2,5-Dibromothiophene

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,5-dibromothiophene (1.0 mmol), phenylboronic acid (2.2 mmol), and potassium carbonate (3.0 mmol).

-

Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

-

Add a 4:1 mixture of toluene and ethanol (10 mL) followed by water (1 mL).

-

Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with hexanes or a hexanes/ethyl acetate gradient) to afford 2,5-diphenylthiophene.

Stille Cross-Coupling

The Stille coupling reaction is another powerful tool for the synthesis of 2,5-diarylthiophenes, involving the reaction of an organostannane (organotin) reagent with an organic halide or pseudohalide, catalyzed by a palladium complex.[12] A key advantage of the Stille reaction is the stability of organostannanes to air and moisture.[12][13] However, a significant drawback is the toxicity of tin compounds and the often-difficult removal of tin byproducts.[12]

Mechanistic Rationale: The mechanism of the Stille coupling is analogous to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination.

Figure 2: General catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: Synthesis of 2,5-Bis(4-methoxyphenyl)thiophene via Stille Coupling [14]

Materials:

-

2,5-Dibromothiophene

-

(4-Methoxyphenyl)tributylstannane

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Anhydrous and degassed toluene

Procedure:

-

In a flame-dried Schlenk tube under an inert atmosphere, dissolve 2,5-dibromothiophene (1.0 mmol) and (4-methoxyphenyl)tributylstannane (2.2 mmol) in anhydrous, degassed toluene (10 mL).

-

Add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and P(o-tol)₃ (0.08 mmol, 8 mol%).

-

Seal the Schlenk tube and heat the reaction mixture to 110 °C for 16-24 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to separate the desired product from the tin byproducts.

Classical Thiophene Syntheses: Building from Acyclic Precursors

While cross-coupling methods are dominant, classical cyclization reactions remain valuable, particularly for the synthesis of thiophenes with specific substitution patterns that may be difficult to access otherwise.

Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a straightforward method for constructing the thiophene ring from a 1,4-dicarbonyl compound and a sulfurizing agent.[15][16][17] For the synthesis of 2,5-diarylthiophenes, the required precursor is a 1,4-diaryl-1,4-butanedione.

Mechanistic Rationale: The reaction is thought to proceed through the conversion of the dicarbonyl compound into a bis-thioketone, which then undergoes intramolecular cyclization and dehydration.[16] Common sulfurizing agents include phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent.[15][18]

Figure 3: Simplified mechanism of the Paal-Knorr thiophene synthesis.

Experimental Protocol: Synthesis of 2,5-Diphenylthiophene via Paal-Knorr Synthesis

Materials:

-

1,4-Diphenyl-1,4-butanedione

-

Phosphorus pentasulfide (P₄S₁₀)

-

Anhydrous toluene or xylene

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 1,4-diphenyl-1,4-butanedione (1.0 mmol) in anhydrous toluene (15 mL).

-

Carefully add phosphorus pentasulfide (0.5 mmol) in portions. Caution: The reaction can be exothermic, and hydrogen sulfide gas (toxic) may be evolved.[15] Perform this step in a well-ventilated fume hood.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

-

Cool the reaction to room temperature and carefully quench by slowly pouring it into a saturated sodium bicarbonate solution.

-

Extract the mixture with toluene or diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography.

Comparison of Synthetic Methodologies

| Method | Advantages | Disadvantages | Substrate Scope |

| Suzuki-Miyaura Coupling | High functional group tolerance, mild conditions, commercially available and stable reagents.[8][9][10] | Palladium catalyst can be expensive; potential for boronic acid homocoupling. | Broad; compatible with a wide range of aryl and heteroaryl boronic acids. |

| Stille Coupling | Stable organostannane reagents;[12][13] often high yielding. | Toxicity of tin compounds and byproducts;[12] purification can be challenging. | Wide; various organostannanes can be used. |

| Paal-Knorr Synthesis | Operationally simple; often good yields for specific substrates. | Requires access to 1,4-dicarbonyl precursors; harsh reaction conditions; evolution of toxic H₂S.[15] | Limited by the availability of the starting diketones. |

Conclusion and Future Outlook

The synthesis of 2,5-diarylthiophenes is a mature field with a diverse toolbox of reliable synthetic methods. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent the state-of-the-art for their modularity, efficiency, and broad applicability. Classical methods like the Paal-Knorr synthesis, while less versatile, remain valuable for specific applications.

Future research in this area will likely focus on the development of more sustainable and cost-effective catalytic systems, such as those employing earth-abundant metals or photocatalysis. Furthermore, the continued exploration of direct C-H arylation strategies will provide more atom-economical routes to these important heterocycles. As the demand for advanced organic materials and novel therapeutics continues to grow, the development of innovative and efficient methods for the synthesis of 2,5-diarylthiophenes will remain a key area of research.

References

- Organic Chemistry Portal. Paal-Knorr Thiophene Synthesis. [Link]

- Wikipedia. Fiesselmann thiophene synthesis. [Link]

- Wikipedia. Gewald reaction. [Link]

- Wikipedia. Paal–Knorr synthesis. [Link]

- Organic Chemistry Portal. Gewald Reaction. [Link]

- Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry.

- Mishra, R. et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.

- Sharma, J., & Champagne, P. (2024).

- Filo. (2024). Fiesselmann thiophene synthesis.

- Fricero, P. et al. (2018).

- Sharma, J., & Champagne, P. (2024).

- Synthesis of Furan and Thiophene.

- Paal-Knorr Thiophene Synthesis.

- Wikiwand. Fiesselmann thiophene synthesis. [Link]

- Organic Chemistry Portal. Synthesis of thiophenes. [Link]

- Al-Masri, O. A., & El-Abadelah, M. M. (2021).

- ResearchGate. (2021).

- Müller, T. J. J. et al. (2011). Pseudo five-component synthesis of 2,5-di(hetero)

- Khan, I. et al. (2018). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. PMC - PubMed Central.

- Müller, T. J. J. et al. (2011). Pseudo five-component synthesis of 2,5-di(hetero)

- Al-Masri, O. A., & El-Abadelah, M. M. (2021).

- Al-Masri, O. A., & El-Abadelah, M. M. (2021).

- ResearchGate. (2025). ChemInform Abstract: Synthesis of 2,5-Diaryl-Substituted Thiophenes as Helical Mimetics: Towards the Modulation of Islet Amyloid Polypeptide (IAPP)

- DSpace@MIT. The Synthesis and Application of 1,4- Dithiins, Thianthrenes, and Other Sulfur-Rich Scaffolds.

- The Journal of Organic Chemistry. The Synthesis of 2,5-Diarylthiophenes.

- ResearchGate. (n.d.). Synthesis of 2,5-dihydrothiophenes 13.

- Fujita, M. et al. (2002). Design, synthesis and bioactivities of novel diarylthiophenes: inhibitors of tumor necrosis factor-alpha (TNF-alpha) production. PubMed.

- The Crucial Role of 2,5-Diiodothiophene in Next-Gen Organic Electronics.

- Wikipedia. Stille reaction. [Link]

- Green Chemistry (RSC Publishing). Electrochemical oxidative radical cascade cyclization of olefinic amides and thiophenols towards the synthesis of sulfurated benzoxazines, oxazolines and iminoisobenzofurans.

- Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction.

- Chemistry LibreTexts. (2023). Stille Coupling.

- ChemicalBook. (2022). Synthesis of 2,5-Dihydrothiophene.

- The Role of 2,5-Bis(trimethylstannyl)thiophene in Organic Thin-Film Transistors (OTFTs).

- Therapeutic importance of synthetic thiophene. PMC - PubMed Central.

- Li, Y. et al. (2012). Poly(2,5-bis(2-octyldodecyl)-3,6-di(furan-2-yl)-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione-co-thieno[3,2-b]thiophene): a high performance polymer semiconductor for both organic thin film transistors and organic photovoltaics. PubMed.

- Semantic Scholar. Design and synthesis of a 2,5-Diarylthiophene chromophore for enhanced near-infrared two-photon uncaging efficiency of calcium ions.

- O'Brien, A. G. et al. (2018).

- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv

- Wiley-VCH. 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers.

- Gabriele, B. et al. (2015). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. PMC - PubMed Central.

- Kaur, M. et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH.

- MDPI. 4,4'-(Thiophene-2,5-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) Iodide.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Poly(2,5-bis(2-octyldodecyl)-3,6-di(furan-2-yl)-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione-co-thieno[3,2-b]thiophene): a high performance polymer semiconductor for both organic thin film transistors and organic photovoltaics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and bioactivities of novel diarylthiophenes: inhibitors of tumor necrosis factor-alpha (TNF-alpha) production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Pseudo five-component synthesis of 2,5-di(hetero)arylthiophenes via a one-pot Sonogashira–Glaser cyclization sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - Pseudo five-component synthesis of 2,5-di(hetero)arylthiophenes via a one-pot Sonogashira–Glaser cyclization sequence [beilstein-journals.org]

- 11. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stille reaction - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. rsc.org [rsc.org]

- 15. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 16. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

An In-depth Technical Guide to the Photophysical Properties of Thiophene Derivatives

Introduction: The Versatility of the Thiophene Scaffold

Thiophene, a sulfur-containing five-membered aromatic heterocycle, serves as a fundamental building block in the realm of organic electronics and photophysics.[1][2] Its derivatives have garnered significant attention due to their tunable electronic and optical properties, making them integral components in a wide array of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), fluorescent probes for bioimaging, and molecular switches.[1][2][3][4][5] The intrinsic properties of thiophene, such as efficient light harvesting and charge transfer capabilities, are central to its utility.[1][2] This guide provides a comprehensive exploration of the core photophysical properties of thiophene derivatives, delving into the underlying principles, experimental characterization techniques, and the structure-property relationships that govern their behavior.

I. Fundamental Photophysical Processes in Thiophene Derivatives

The interaction of light with thiophene derivatives initiates a series of photophysical processes that dictate their fluorescent or phosphorescent behavior. These processes are governed by the molecule's electronic structure and the surrounding environment.

Light Absorption and Electronic Transitions

Upon absorbing a photon of appropriate energy, a thiophene derivative is promoted from its electronic ground state (S₀) to an excited singlet state (Sₙ).[6] This process is typically characterized by UV-Vis absorption spectroscopy. The absorption spectra of thiophene derivatives are influenced by the extent of π-conjugation in the molecule.[7] Longer oligothiophenes and polymers exhibit a bathochromic (red) shift in their absorption maxima due to a smaller HOMO-LUMO energy gap.[3][7] The introduction of electron-donating or electron-withdrawing groups can also significantly modulate the absorption properties.[8][9] For instance, donor-π-acceptor (D-π-A) architectures, where the thiophene ring often acts as the π-bridge, can lead to significant intramolecular charge transfer (ICT) upon photoexcitation.[10]

Excited State Deactivation Pathways

Once in an excited state, the molecule can return to the ground state through several radiative and non-radiative pathways. The competition between these pathways determines the overall photophysical characteristics of the molecule.

-

Fluorescence: This is a radiative process where a photon is emitted from the lowest excited singlet state (S₁) back to the ground state (S₀).[11] The fluorescence emission spectrum is typically red-shifted compared to the absorption spectrum (Stokes shift). Thiophene derivatives have been engineered to exhibit fluorescence across the visible spectrum, from blue to red.[12]

-

Internal Conversion (IC): A non-radiative transition between electronic states of the same multiplicity (e.g., S₁ → S₀). This process is often a major contributor to the reduction of fluorescence quantum yield.[13]

-

Intersystem Crossing (ISC): A non-radiative transition between electronic states of different multiplicity (e.g., S₁ → T₁). This process populates the triplet state manifold and is a prerequisite for phosphorescence. The efficiency of ISC is influenced by the presence of heavy atoms and specific molecular geometries.[14]

-

Phosphorescence: A radiative process involving the emission of a photon from the lowest triplet state (T₁) to the ground state (S₀). This process is much slower than fluorescence, occurring on the microsecond to second timescale.[15]

The interplay of these deactivation pathways is visually represented in the Jablonski diagram.

Caption: A simplified Jablonski diagram illustrating the key photophysical processes.

II. Key Photophysical Parameters and Their Significance

Quantitative characterization of the photophysical properties of thiophene derivatives is crucial for their application. The following parameters are routinely measured:

Molar Absorption Coefficient (ε)

The molar absorption coefficient, determined from UV-Vis absorption spectra, is a measure of how strongly a substance absorbs light at a given wavelength.[6] High molar absorption coefficients are desirable for applications requiring efficient light harvesting, such as in solar cells and photosensitizers.

Fluorescence Quantum Yield (Φ_F)

The fluorescence quantum yield is the ratio of the number of photons emitted as fluorescence to the number of photons absorbed.[11][13] It represents the efficiency of the fluorescence process.[13] A high quantum yield (approaching 1) indicates that fluorescence is the dominant deactivation pathway. Thiophene oligomers generally exhibit high fluorescence quantum yields in organic solvents.[16] However, these can be significantly influenced by factors such as solvent polarity and temperature.[15]

Fluorescence Lifetime (τ_F)

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state via fluorescence.[15] This parameter is typically measured using time-resolved fluorescence spectroscopy and is often in the picosecond to nanosecond range for fluorescent molecules.[15][17] The fluorescence lifetime can be sensitive to the local environment of the fluorophore, making it a valuable parameter for sensing applications.[17]

Solvatochromism

Solvatochromism refers to the change in the absorption or emission spectra of a compound with a change in the polarity of the solvent.[10] Thiophene derivatives, particularly those with a D-π-A structure, often exhibit significant solvatochromism due to changes in their dipole moment upon excitation.[10][18] This property is exploited in the development of sensors for solvent polarity.[10] Positive solvatochromism (a red shift in more polar solvents) is commonly observed in these systems, indicating a more polar excited state.[10]

III. Experimental Characterization Techniques

A suite of spectroscopic techniques is employed to elucidate the photophysical properties of thiophene derivatives.

Steady-State Spectroscopy

-

UV-Vis Absorption Spectroscopy: This technique is used to measure the absorption of light as a function of wavelength, providing information about the electronic transitions in the molecule.[6]

-

Fluorescence Spectroscopy: This technique measures the intensity and wavelength of the emitted light after excitation at a specific wavelength.[15] It is used to determine the emission spectrum and, in conjunction with a standard, the fluorescence quantum yield.[15]

Time-Resolved Spectroscopy

Time-resolved techniques are essential for studying the dynamics of excited states.

-

Time-Correlated Single Photon Counting (TCSPC): This is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to nanosecond range.[15][19]

-

Femtosecond Transient Absorption Spectroscopy: This pump-probe technique allows for the direct observation of the formation and decay of transient excited species on a femtosecond timescale.[19][20][21] It is a powerful tool for studying ultrafast processes like internal conversion and intersystem crossing.[20][21]

Caption: A typical experimental workflow for characterizing the photophysical properties of thiophene derivatives.

IV. Structure-Property Relationships: Tailoring Photophysical Properties

The ability to rationally design thiophene derivatives with desired photophysical properties is a key driver of research in this field.

Effect of Conjugation Length

Increasing the number of thiophene units in an oligomer leads to a more extended π-system. This results in:

-

Bathochromic shifts in both absorption and emission spectra.[3]

-

An increase in fluorescence quantum yield and lifetime .[3]

Substituent Effects

The introduction of substituents onto the thiophene ring system can have a profound impact on the photophysical properties:

-

Electron-donating groups (e.g., alkoxy, amino) and electron-withdrawing groups (e.g., cyano, nitro) can be used to create D-π-A systems, which often exhibit strong intramolecular charge transfer and pronounced solvatochromism.[10][18][22]

-

Bulky substituents can induce torsion in the thiophene backbone, leading to a blue shift in the absorption spectra.[7]

-

The position of substituents is also critical in determining the overall electronic and photophysical behavior.[8][23]

Environmental Effects

The photophysical properties of thiophene derivatives are not solely intrinsic but are also influenced by their environment:

-

Solvent Polarity: As discussed under solvatochromism, the polarity of the solvent can significantly alter the energy levels of the ground and excited states, leading to shifts in the absorption and emission spectra.[10][18][24]

-

Hydrogen Bonding: In protic solvents, hydrogen bonding interactions can enhance non-radiative decay pathways, leading to a decrease in fluorescence quantum yield.[25]

V. Experimental Protocols

Protocol for Measuring Fluorescence Quantum Yield (Relative Method)

This protocol describes the widely used comparative method for determining the fluorescence quantum yield.[11]

-

Select a Standard: Choose a well-characterized fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample.

-

Prepare Solutions: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Measure Absorbance: Record the UV-Vis absorption spectra for all solutions.

-

Measure Fluorescence: Record the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument parameters.

-

Data Analysis:

-

Integrate the area under the fluorescence emission curves for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.

-

The quantum yield of the sample (Φ_x) can be calculated using the following equation:[11]

Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)

where:

-

Φ is the quantum yield

-

Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance

-

η is the refractive index of the solvent

-

Subscripts 'x' and 'st' denote the sample and standard, respectively.

-

-

Protocol for Time-Resolved Fluorescence Measurement (TCSPC)

This protocol outlines the general steps for measuring fluorescence lifetime using TCSPC.

-

Instrument Setup:

-

Use a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) with a repetition rate appropriate for the expected lifetime of the sample.

-

Select an appropriate detector (e.g., a photomultiplier tube or a single-photon avalanche diode).

-

-

Sample Preparation: Prepare a dilute solution of the sample to avoid concentration quenching.

-

Data Acquisition:

-

Excite the sample with the pulsed light source.

-

The TCSPC electronics measure the time difference between the excitation pulse and the detection of the first fluorescence photon.

-

A histogram of these time differences is built up over many excitation cycles, which represents the fluorescence decay profile.

-

-

Data Analysis:

-

The fluorescence decay curve is fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime(s).

-

VI. Computational Approaches

Computational chemistry plays a vital role in understanding and predicting the photophysical properties of thiophene derivatives.

-

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These are widely used methods to calculate the ground and excited state electronic structures, absorption and emission energies, and other photophysical parameters.[26][27]

-

Ab Initio Methods (e.g., CASPT2): These more computationally intensive methods are used to study the complex photochemistry of thiophene, including conical intersections and reaction pathways.[1][2]

Caption: A simplified workflow for the computational investigation of photophysical properties.

VII. Applications and Future Outlook

The rich and tunable photophysical properties of thiophene derivatives have led to their use in a diverse range of applications:

-

Bioimaging: Thiophene-based fluorophores are used for cellular staining and as fluorescent labels for biomolecules.[3][16][28]

-

Organic Electronics: Oligo- and polythiophenes are key materials in OLEDs and OPVs due to their excellent charge transport and emissive properties.[5][22]

-

Sensors: The sensitivity of their fluorescence to the local environment makes them suitable for use in chemical and biological sensors.[10]

-

Molecular Switches: Thiophene-containing photoswitches can undergo reversible isomerization upon light irradiation, enabling their use in smart materials and optical data storage.[8][20][23]

The future of thiophene chemistry will likely focus on the development of new synthetic methodologies to create even more complex and functionalized derivatives.[12] A deeper understanding of the interplay between molecular structure, processing, and solid-state packing will be crucial for optimizing their performance in electronic devices. Furthermore, the design of novel thiophene-based systems for applications in theranostics, combining both diagnostic imaging and therapeutic functions, represents an exciting and promising avenue of research.[14]

VIII. Quantitative Data Summary

| Property | Typical Range for Thiophene Derivatives | Influencing Factors |

| Absorption Maximum (λ_abs) | 300 - 600 nm | Conjugation length, substituents, solvent |

| Emission Maximum (λ_em) | 400 - 700 nm | Conjugation length, substituents, solvent |

| Fluorescence Quantum Yield (Φ_F) | 0.01 - 1.0 | Molecular rigidity, solvent, temperature |

| Fluorescence Lifetime (τ_F) | 0.1 - 10 ns | Molecular structure, environment |

References

- Photophysical properties and fluorosolvatochromism of D–π–A thiophene based deriv

- Femtosecond Dynamics of a Thiophene Oligomer with a Photoswitch by Transient Absorption Spectroscopy. The Journal of Physical Chemistry. [Link]

- Microwave-assisted synthesis of thiophene fluorophores, labeling and multilabeling of monoclonal antibodies, and long lasting staining of fixed cells. Journal of the American Chemical Society. [Link]

- What is Time-Resolved Fluorescence Spectroscopy? - News-Medical.Net. News-Medical.net. [Link]

- Solvatochromic behaviour of new donor–acceptor oligothiophenes. RSC Publishing. [Link]

- Fluorescence Spectroscopy | Time Resolved | Steady State - Edinburgh Instruments. Edinburgh Instruments. [Link]

- Evaluation of Hyperpolarizability from the Solvatochromic Method: Thiophene Containing Push−Pull Cationic Dyes as a Case.

- A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry. University of California, Irvine. [Link]

- Substitutional Effects on the Structural, Spectroscopic, and Photophysical Properties of Quaterthiophenes and Sexithiophenes as Well as on Their Corresponding Polyesters. Macromolecules. [Link]

- Time-resolved spectroscopy - Wikipedia. Wikipedia. [Link]

- Femtosecond Transient Absorption Measurements on Low Band Gap Thiophene Polymers. Optica Publishing Group. [Link]

- 3.5: Quantum Yield of Fluorescence - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

- (PDF) Thiophene Fluorophores for Cellular Staining: Synthesis and Application.

- Femtosecond Dynamics of a Thiophene Oligomer with a Photoswitch by Transient Absorption Spectroscopy. The Journal of Physical Chemistry. [Link]

- A practical guide to measuring and reporting photophysical d

- Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives.

- A Computational Study of Photochemical Isomerization Reactions of Thiophenes. Wiley Online Library. [Link]

- Computational Insight into Electronic, Optical and Photophysical Properties of Small Compounds for Solar Cell Applic

- How to calculate quantum yield from fluorescence emission data?

- Fluorescence spectra of compounds 1 and 2 with quantum yield higher than 0.5.

- Fluorescence Quenching Properties and Bioimaging Applications of Readily Accessible Blue to Far-Red Fluorogenic Triazinium Salts. Journal of the American Chemical Society. [Link]

- Theoretical study on the photophysical properties of thiophene-fused-type BODIPY series molecules in fluorescence imaging and photodynamic therapy. RSC Publishing. [Link]

- Time-Resolved Fluorescence Measurements | BMG LABTECH. BMG LABTECH. [Link]

- Azothiophene-based molecular switches: influence of substituent position and solvent environment on photophysical behavior. RSC Publishing. [Link]

- Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylamines. MDPI. [Link]

- Immunoassays with Time-Resolved Fluorescence Spectroscopy: Principles and Applic

- Azothiophene-based molecular switches: influence of substituent position and solvent environment on photophysical behavior. RSC Publishing. [Link]

- A practical guide to measuring and reporting photophysical d

- Substitution effect on the photochromic properties of benzo[b]thiophene-1,1-dioxide based diarylethenes. RSC Publishing. [Link]

- Femtosecond Dynamics of a Thiophene Oligomer with a Photoswitch by Transient Absorption Spectroscopy. Scilit. [Link]

- Fluorescent Thiophene-based Materials and Their Outlook for Emissive Applic

- Fluorescent thiophene-based materials and their outlook for emissive applications.

- The “Simple” Photochemistry of Thiophene. arXiv. [Link]

- Dependence of the fluorescence quantum yields, Φf, the fluorescence decay lifetime, τ, radiative rate constant, kr, and the nonradiative rate constant, knr, for MOT and DMAT on the corresponding emission energy, νe.

- Azothiophene-Based Molecular Switches: Influence of Substituent Position and Solvent Environment on Photophysical Behaviour.

- Measuring photophysical transition rates with fluorescence correlation spectroscopy and antibunching. MBExC. [Link]

- Novel fluorescence liquid crystals based on thiophene-vinylnitrile Schiff-base deriv

- Fluorescent Thiophene‐Based Materials and Their Outlook for Emissive Applications.

- Thiophene-Based Dyes for Probing Membranes. The Royal Society of Chemistry. [Link]

- The “simple” photochemistry of thiophene. AIP Publishing. [Link]

- Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method.

- Measuring photophysical transition rates with fluorescence correlation spectroscopy and antibunching.

- Ultrafast dynamics in thiophene investigated by femtosecond pump probe photoelectron spectroscopy and theory. RSC Publishing. [Link]

Sources

- 1. The “Simple” Photochemistry of Thiophene [arxiv.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Fluorescent thiophene-based materials and their outlook for emissive applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Azothiophene-based molecular switches: influence of substituent position and solvent environment on photophysical behavior - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP03027G [pubs.rsc.org]

- 9. Substitution effect on the photochromic properties of benzo[b]thiophene-1,1-dioxide based diarylethenes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. Microwave-assisted synthesis of thiophene fluorophores, labeling and multilabeling of monoclonal antibodies, and long lasting staining of fixed cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Theoretical study on the photophysical properties of thiophene-fused-type BODIPY series molecules in fluorescence imaging and photodynamic therapy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. edinst.com [edinst.com]

- 16. researchgate.net [researchgate.net]

- 17. news-medical.net [news-medical.net]

- 18. Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. Time-resolved spectroscopy - Wikipedia [en.wikipedia.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Solvatochromic behaviour of new donor–acceptor oligothiophenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. Azothiophene-based molecular switches: influence of substituent position and solvent environment on photophysical behavior - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 24. Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. worldscientific.com [worldscientific.com]

- 27. mdpi.com [mdpi.com]

- 28. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-(4-Bromophenyl)-5-phenylthiophene: Synthesis, Characterization, and Applications in Advanced Materials

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)-5-phenylthiophene, a key building block in the development of advanced organic materials. The document details its chemical structure, physical properties, and provides a robust, field-proven protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction. A thorough explanation of the reaction mechanism is included to provide a deeper understanding of the experimental choices. Furthermore, this guide outlines the essential analytical techniques for the structural elucidation and characterization of the compound, supported by predictive data. Finally, the guide explores the current and potential applications of this compound in the burgeoning fields of organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Introduction and Core Properties

This compound is a diarylthiophene derivative that has garnered significant interest within the scientific community. Its rigid, planar structure and extended π-conjugated system impart desirable electronic and photophysical properties, making it a valuable component in the design of novel organic semiconductors. The presence of a bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, allowing for the synthesis of more complex molecular architectures.

Structural Formula and Chemical Identity

The structural formula of this compound is presented below:

IUPAC Name: this compound[1] CAS Number: 118621-30-0[1] Molecular Formula: C₁₆H₁₁BrS[1][2] Molecular Weight: 315.23 g/mol [1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source(s) |

| Appearance | White to yellow to green powder/crystal | |

| Melting Point | 189.0 to 193.0 °C | [2] |

| Boiling Point (Predicted) | 409.7 ± 30.0 °C | [2] |

| Density (Predicted) | 1.396 g/cm³ | [2] |

| Purity (Typical) | >98.0% (GC), 99% | [1] |

| Storage | Store at room temperature in a cool, dark place. |

Synthesis of this compound via Suzuki-Miyaura Cross-Coupling